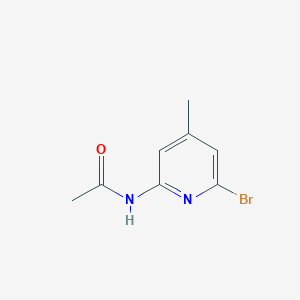

N-(6-Bromo-4-methylpyridin-2-YL)acetamide

Descripción

BenchChem offers high-quality N-(6-Bromo-4-methylpyridin-2-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Bromo-4-methylpyridin-2-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(6-bromo-4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(9)11-8(4-5)10-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQRPJZATVZTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Acetamido Group C2 Position :the Acetamido Group –nhcoch₃ is Another Key Site for Diversification. It Can Be Readily Hydrolyzed Under Acidic or Basic Conditions to Yield the Free Amine 2 Amino 6 Bromo 4 Methylpyridine . This Primary Amine is a Nucleophile and Can Undergo a Wide Range of Subsequent Reactions:

Acylation/Sulfonylation: Reaction with various acyl chlorides or sulfonyl chlorides to generate a diverse set of amides and sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Functionalization of the Pyridine Ring:the Pyridine Ring Itself Possesses Specific Reactivity. the Nitrogen Atom Can Act As a Base or a Nucleophile, Allowing for Protonation or Alkylation to Form Pyridinium Salts. This Modification Can Alter the Electronic Properties and Solubility of the Molecule. Furthermore, the Electron Deficient Nature of the Pyridine Ring Can Influence the Reactivity of the Other Positions, and Advanced Techniques Like C H Activation Could Potentially Be Used to Functionalize the C3 or C5 Positions, Although This is Often More Challenging.nih.gov

Contribution to Novel Chemical Entities and Compound Libraries

The synthetic versatility of N-(6-Bromo-4-methylpyridin-2-YL)acetamide makes it a valuable starting material for the creation of novel chemical entities and the construction of compound libraries for high-throughput screening. In medicinal chemistry, the pyridine (B92270) scaffold is a well-known "privileged structure," appearing in numerous approved drugs due to its ability to form favorable interactions with biological targets.

By leveraging the functionalization strategies outlined above, chemists can systematically generate large collections of related but structurally distinct molecules. For example, a combinatorial approach could involve reacting the bromo-pyridine with a set of 50 different boronic acids (via Suzuki coupling) and then, after deacetylation, reacting the resulting amines with a set of 50 different acyl chlorides. This two-step process would rapidly generate a library of 2,500 unique compounds.

Such libraries are essential for identifying "hit" compounds in the early stages of drug discovery. The 2,6-disubstituted pyridine core, which can be readily accessed from this building block, is a common motif in biologically active molecules, including inhibitors of enzymes like phosphodiesterases. nih.gov The development of novel series of substituted benzothiazoles and other heterocyclic systems as potential kinase inhibitors also highlights the importance of the acetamido group as a key pharmacophoric element. nih.gov The ability to efficiently generate a wide range of analogues from a single, versatile starting material like N-(6-Bromo-4-methylpyridin-2-YL)acetamide accelerates the process of optimizing lead compounds and exploring new areas of chemical biology.

Theoretical and Computational Investigations of N 6 Bromo 4 Methylpyridin 2 Yl Acetamide

Hirshfeld Surface Analysis

A comprehensive search of scientific literature reveals a notable absence of specific studies conducting Hirshfeld surface analysis on the compound N-(6-Bromo-4-methylpyridin-2-YL)acetamide. While this analytical technique is a powerful tool for examining intermolecular interactions within crystalline structures, it appears that this particular compound has not yet been the subject of such published research.

Although Hirshfeld surface analyses have been performed on other bromo-substituted pyridine (B92270) derivatives and related acetamide (B32628) compounds, the specific arrangement and electronic nature of the bromine atom, methyl group, and acetamide substituent on the pyridine ring of N-(6-Bromo-4-methylpyridin-2-YL)acetamide would result in a unique pattern of intermolecular interactions. Therefore, data from other compounds cannot be extrapolated to accurately describe the behavior of the title compound.

The lack of available data prevents the inclusion of detailed research findings and data tables specific to the Hirshfeld surface analysis of N-(6-Bromo-4-methylpyridin-2-YL)acetamide in this article. Future crystallographic and computational studies would be necessary to elucidate the intricate network of intermolecular forces that govern the solid-state structure of this compound. Such research would contribute to a more complete understanding of its chemical and physical properties.

Chemical Reactivity and Reaction Mechanisms of N 6 Bromo 4 Methylpyridin 2 Yl Acetamide

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring, an electron-deficient aromatic system, is generally deactivated towards electrophilic attack but activated towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. youtube.com The substituents on the ring in N-(6-bromo-4-methylpyridin-2-yl)acetamide—an acetamido group at position 2, a methyl group at position 4, and a bromine atom at position 6—further modulate this inherent reactivity.

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqwikipedia.org This deactivation is further intensified in acidic media, where the nitrogen atom becomes protonated, creating a pyridinium (B92312) ion that is even more electron-deficient. uoanbar.edu.iq Direct electrophilic substitution on pyridine itself is often difficult to achieve and requires harsh reaction conditions. wikipedia.org

Computational studies on the nitration of pyridine derivatives have shown that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the strongly acidic conditions required for the reaction lead to the formation of the highly deactivated protonated species, effectively preventing the substitution from occurring. rsc.org To overcome this, strategies such as the formation of pyridine N-oxides can be employed to activate the ring towards electrophilic attack. quizlet.com

The presence of a good leaving group, such as bromine, on the electron-deficient pyridine ring makes N-(6-bromo-4-methylpyridin-2-yl)acetamide a suitable substrate for nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions (equivalent to the 6-position in this case). youtube.comuoanbar.edu.iq

The mechanism of SNAr reactions typically involves a two-step addition-elimination process. youtube.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups on the aromatic ring helps to stabilize this negatively charged intermediate. youtube.comnumberanalytics.com In the second step, the leaving group departs, restoring the aromaticity of the ring. youtube.com

For N-(6-bromo-4-methylpyridin-2-yl)acetamide, nucleophilic attack would preferentially occur at the C-6 position, leading to the displacement of the bromide ion. A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For instance, the reaction of similar 6-bromopyridine derivatives with nucleophiles like ammonia (B1221849) or hydrazine (B178648) has been shown to proceed, albeit sometimes requiring elevated temperatures. youtube.com The rate and success of the substitution are influenced by the strength of the nucleophile and the reaction conditions. numberanalytics.com

It is important to note that the reactivity of halides in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.gov This "element effect" is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. nih.gov

Transformations Involving the Bromine Substituent

The bromine atom at the 6-position is a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov N-(6-Bromo-4-methylpyridin-2-yl)acetamide is an excellent substrate for these reactions, with the bromine atom serving as the leaving group.

Common examples of palladium-catalyzed coupling reactions applicable to this compound include:

Suzuki Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the formation of biaryl compounds.

Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov It is a powerful tool for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromo-pyridine with an amine in the presence of a palladium catalyst and a base. nih.gov This is a key method for the synthesis of arylamines.

The general mechanism for these reactions involves a catalytic cycle that typically includes three main steps: oxidative addition, transmetalation (for Suzuki and related couplings) or coordination/deprotonation (for Sonogashira and Buchwald-Hartwig), and reductive elimination.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki | Organoboron reagent | Pd(PPh₃)₄, Na₂CO₃ | C-C |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine (B1218219) ligand, base | C-N |

This table provides a general overview. Specific conditions can vary.

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org For N-(6-bromo-4-methylpyridin-2-yl)acetamide, this typically involves treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. byu.edu This reaction results in the formation of a lithiated pyridine derivative.

The resulting organolithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups. tcnj.edu This two-step sequence provides a powerful method for the functionalization of the pyridine ring at the 6-position.

Reaction Scheme: Halogen-Metal Exchange and Quenching

N-(6-Bromo-4-methylpyridin-2-YL)acetamide + R-Li → N-(6-Lithio-4-methylpyridin-2-YL)acetamide + R-Br

N-(6-Lithio-4-methylpyridin-2-YL)acetamide + E⁺ → N-(6-E-4-methylpyridin-2-YL)acetamide

| Electrophile (E⁺) | Introduced Functional Group (-E) |

| H₂O | -H (dehalogenation) |

| CO₂ | -COOH |

| Aldehydes/Ketones | -CH(OH)R |

| Alkyl halides | -R (alkylation) |

This table illustrates some common electrophiles and the resulting functional groups.

It is crucial to perform these reactions at low temperatures (typically -78 °C or lower) to avoid side reactions, such as the nucleophilic addition of the organolithium reagent to the pyridine ring or reaction with other functional groups in the molecule. byu.edutcnj.edu

Reactivity of the Acetamido Group

The acetamido group (-NHC(O)CH₃) at the 2-position of the pyridine ring also exhibits characteristic reactivity. The amide functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding 2-amino-6-bromo-4-methylpyridine.

The nitrogen atom of the acetamido group possesses a lone pair of electrons, which can participate in resonance with the carbonyl group and the aromatic ring. This delocalization of electrons makes the amide nitrogen less basic than a typical amine nitrogen. However, the acetamido group as a whole is an activating, ortho, para-directing group in electrophilic aromatic substitution, as discussed earlier.

Furthermore, the N-H proton of the acetamido group is weakly acidic and can be deprotonated by a strong base. This can be relevant in the context of directed ortho-metalation reactions, where the amide can direct lithiation to the adjacent C-3 position. acs.org

Mechanistic Insights into Specific Transformations

A thorough understanding of the reaction mechanisms for N-(6-Bromo-4-methylpyridin-2-YL)acetamide would necessitate detailed theoretical and experimental studies, which are currently unavailable.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. mdpi.comsemanticscholar.org For N-(6-Bromo-4-methylpyridin-2-YL)acetamide, such studies could provide valuable insights into:

The preferred sites of protonation and nucleophilic attack during hydrolysis.

The energy barriers for the formation and breakdown of tetrahedral intermediates.

The influence of the bromo and methyl substituents on the electron distribution and reactivity of the molecule.

The conformational preferences of the molecule and its derivatives.

In the absence of such specific studies, any proposed mechanism remains speculative.

Experimental kinetic studies are essential for determining the rate laws and activation parameters of reactions involving N-(6-Bromo-4-methylpyridin-2-YL)acetamide. Such data would provide quantitative information on the factors influencing reaction rates, such as temperature, pH, and solvent effects. acs.org

Thermodynamic studies would provide information on the feasibility and position of equilibrium for its reactions. researchgate.net For instance, the thermodynamics of the hydrolysis reaction would determine the extent of conversion to the amine and carboxylic acid under given conditions. Similarly, understanding the thermodynamics of thiourea (B124793) formation would be crucial for optimizing the synthesis of these derivatives.

Due to the lack of available research, no specific kinetic or thermodynamic data for N-(6-Bromo-4-methylpyridin-2-YL)acetamide can be presented.

N 6 Bromo 4 Methylpyridin 2 Yl Acetamide As a Key Building Block in Organic and Heterocyclic Synthesis

Development of Pyridine-Based Derivatives and Analogues

The transformation of N-(6-Bromo-4-methylpyridin-2-YL)acetamide into a diverse range of pyridine-based derivatives is primarily driven by the strategic exploitation of the reactive bromo substituent at the 6-position of the pyridine (B92270) ring. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new chemical bonds.

Detailed research on analogous compounds, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, demonstrates the utility of this scaffold in Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov In these reactions, the bromo-substituted pyridine is coupled with various arylboronic acids in the presence of a palladium catalyst, like Tetrakis(triphenylphosphine)palladium(0), and a base. mdpi.comnih.gov This methodology facilitates the synthesis of biaryl compounds, where a new aryl group is attached to the pyridine core at the position of the original bromine atom. The reactions are typically carried out in a solvent mixture such as 1,4-dioxane (B91453) and water and are tolerant of a wide range of functional groups on the arylboronic acid, allowing for the creation of a library of novel pyridine derivatives with varied electronic and steric properties. mdpi.comnih.gov

Beyond the well-established Suzuki coupling, the bromo group on the pyridine ring is also a suitable handle for other important cross-coupling reactions, including:

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Heck Coupling: Reaction with alkenes to append vinyl groups.

These reactions collectively allow chemists to systematically modify the pyridine core, leading to the generation of a multitude of derivatives and analogues with tailored properties for various applications. The acetamido group also offers a site for further modification, for instance, through hydrolysis to the corresponding amine, which can then be derivatized to introduce additional diversity.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Pyridine Scaffolds This table is based on established reactivity patterns for bromopyridines, exemplified by close analogues.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | C-C | Biaryl Pyridines |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | C-C (sp) | Alkynyl Pyridines |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst / Ligand / Base | C-N | 2-Amino Pyridine Derivatives |

| Heck | Alkene | Pd Catalyst / Base | C-C (sp²) | Alkenyl Pyridines |

Scaffold Diversity and Functionalization Strategies

The molecular architecture of N-(6-Bromo-4-methylpyridin-2-YL)acetamide offers several avenues for functionalization, making it an excellent substrate for generating scaffold diversity. The primary sites for modification are the bromine atom, the acetamido group, and the pyridine ring itself.

Emerging Research Trends and Future Perspectives for N 6 Bromo 4 Methylpyridin 2 Yl Acetamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. nih.gov Traditional synthetic routes, however, often rely on multi-step processes that may involve harsh conditions, stoichiometric reagents, and the generation of significant waste. The future of synthesizing N-(6-Bromo-4-methylpyridin-2-YL)acetamide will likely pivot towards green and sustainable chemistry principles. researchgate.net

A prospective sustainable route could involve the condensation of a suitable β-dicarbonyl compound, a bromine source, an acetaldehyde (B116499) equivalent, and an ammonia (B1221849) source, potentially catalyzed by a recyclable solid acid catalyst. This approach would stand in contrast to classical methods that might involve pre-functionalization and protection/deprotection steps.

| Parameter | Classical Synthesis (Hypothetical) | Future Sustainable Synthesis (Prospective) |

|---|---|---|

| Number of Steps | 3-5 | 1-2 (One-Pot) |

| Solvents | Chlorinated Solvents (e.g., Dichloromethane) | Green Solvents (e.g., Ethanol, Water) |

| Energy Input | Prolonged heating (reflux) | Microwave Irradiation (minutes) |

| Atom Economy | Moderate | High |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous catalyst |

Advanced Computational Modeling for Predictive Chemistry and Material Science

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide experimental work. co-ac.com For N-(6-Bromo-4-methylpyridin-2-YL)acetamide, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential biological activity before a single experiment is conducted in the lab.

Using techniques like Density Functional Theory (DFT), researchers can calculate a wide range of molecular properties. These calculations can predict the molecule's stability, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. acs.org Furthermore, molecular docking simulations could be employed to screen N-(6-Bromo-4-methylpyridin-2-YL)acetamide against a library of biological targets, such as enzymes or receptors, to identify potential therapeutic applications. nih.gov This predictive power can save significant time and resources by prioritizing the most promising research avenues. nih.gov

| Computational Method | Predicted Property for N-(6-Bromo-4-methylpyridin-2-YL)acetamide | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, electrostatic potential | Predicting reactivity, stability, and sites for chemical modification |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions | Understanding behavior in biological environments |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Guiding the design of more potent analogues |

| Molecular Docking | Binding affinity and mode to protein targets | Identifying potential use as a pharmaceutical agent |

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The functionalization of pyridine rings is a field of intense research, with a continuous drive to discover more selective and efficient catalytic systems. nih.gov Future research on N-(6-Bromo-4-methylpyridin-2-YL)acetamide could benefit immensely from the exploration of unconventional reaction pathways, particularly those involving direct C-H bond functionalization. researchgate.net

Instead of relying on traditional cross-coupling reactions that require pre-functionalized starting materials, new catalytic systems, often based on transition metals like palladium, rhodium, or iridium, could enable the direct attachment of new functional groups to the pyridine ring. nih.gov For instance, a novel palladium-phenanthroline catalyst system might be developed to selectively functionalize one of the C-H bonds on the pyridine ring of the molecule, allowing for late-stage diversification. acs.org This approach is highly atom-economical and allows for the rapid generation of a library of analogues for structure-activity relationship studies. The development of transition-metal-free catalytic systems is another promising frontier, aligning with goals of sustainability and cost-effectiveness. researchgate.net

| Approach | Conventional Method | Unconventional Pathway (Prospective) |

|---|---|---|

| Reaction Type | Suzuki or Buchwald-Hartwig Cross-Coupling | Direct C-H Functionalization |

| Starting Material | Pre-functionalized Pyridine (e.g., with boronic acid) | N-(6-Bromo-4-methylpyridin-2-YL)acetamide |

| Catalyst | Standard Pd(PPh₃)₄ | Custom-designed Pd, Rh, or Ir catalyst with specialized ligands |

| Key Advantage | Well-established and reliable | Higher atom economy, fewer synthetic steps, late-stage diversification |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is increasingly moving from traditional batch processing to continuous flow chemistry. nih.govchemicalindustryjournal.co.uk This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. mdpi.comaurigeneservices.com

The future production of N-(6-Bromo-4-methylpyridin-2-YL)acetamide could be envisioned on an integrated, automated platform. nih.gov In such a system, reactants would be continuously pumped into a microreactor or tube reactor where the synthesis occurs. rsc.org The output stream could then be directed through in-line purification and analysis modules, providing real-time data and control over product quality. researchgate.net

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis (Prospective) |

|---|---|---|

| Scale | Fixed (grams to kilograms) | Flexible and scalable by time |

| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and uniform |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volume |

| Process Control | Manual or semi-automated | Fully automated with real-time feedback loop |

| Reproducibility | Can vary between batches | High run-to-run consistency |

Q & A

Q. What are the recommended synthetic routes for preparing N-(6-Bromo-4-methylpyridin-2-YL)acetamide?

A common approach involves coupling brominated pyridine derivatives with acetamide precursors. For example, a general procedure (as in related compounds) uses acid-catalyzed condensation of substituted benzoic acids with amines. In , 4-bromo-3-fluorobenzoic acid was reacted with 6-methylpyridin-2-amine under coupling conditions (e.g., EDCI/HOBt) to yield a brominated benzamide analog. Adapting this method, substituting the appropriate brominated pyridine intermediate (e.g., 6-bromo-4-methylpyridin-2-amine) would enable synthesis of the target compound. Post-synthetic purification via recrystallization or column chromatography is recommended to achieve high purity (>95%) .

Q. How can spectroscopic techniques (NMR, GC-MS) be optimized for characterizing this compound?

- NMR : Focus on resolving aromatic proton signals in the pyridine ring (δ 6.9–8.1 ppm) and methyl/acetamide groups (δ 2.1–2.5 ppm). In , H NMR of a brominated pyridine amide showed distinct splitting patterns for pyridinyl protons (δ 6.95–8.15 ppm) and methyl groups (δ 2.45–2.49 ppm).

- GC-MS : Monitor molecular ion peaks (e.g., m/z 310 for a bromo-fluoro analog in ) and isotopic patterns characteristic of bromine (1:1 ratio for Br and Br).

Cross-referencing with high-resolution mass spectrometry (HRMS) ensures accurate molecular formula confirmation .

Q. What crystallization strategies are effective for structural elucidation of brominated pyridine acetamides?

Single-crystal X-ray diffraction (SCXRD) is preferred. and 14 highlight the use of slow vapor diffusion (e.g., DCM/hexane) to grow crystals. For brominated derivatives, heavy atom effects enhance X-ray scattering, improving data quality. SHELX software ( ) is widely used for structure refinement, with R-factors <0.05 achievable for high-resolution datasets. Key parameters include torsion angles (e.g., pyridine ring planarity) and halogen bonding interactions, which are critical for validating molecular geometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of bromine substitution on biological activity?

Bromine’s electronegativity and steric bulk influence binding affinity. For example, in , brominated pyridine amides were used as intermediates for flexible receptors in molecular recognition. To assess SAR:

- Synthesize analogs with Cl, F, or H substituents.

- Compare binding data (e.g., IC) in target assays (e.g., enzyme inhibition).

- Use computational modeling (DFT or docking studies) to map steric/electronic contributions.

Contradictions in activity data (e.g., lower potency despite higher electronegativity) may arise from conformational changes in the receptor pocket, requiring crystallographic validation .

Q. What challenges arise in refining crystallographic data for brominated acetamides, and how are they resolved?

Common issues include:

- Disorder in bromine positions : Resolved by refining occupancy factors or using twin laws in SHELXL ( ).

- Weak diffraction due to crystal defects : Optimize cryoprotection (e.g., glycerol) and data collection at low temperatures (100 K, as in ).

- Twinned crystals : Apply HKLF 5 format in SHELX for twin refinement.

In , R-factors of 0.033 were achieved despite initial data noise, emphasizing iterative refinement and validation with Fo-Fc maps .

Q. How should researchers address inconsistencies in spectroscopic data during compound characterization?

- NMR shifts : Variations may stem from solvent effects (e.g., CDCl vs. DMSO-d) or tautomerism. Compare with literature values for analogs (e.g., reports δ 7.57–8.15 ppm for aromatic protons).

- Mass spectrometry anomalies : Check for in-source fragmentation or adduct formation. Use tandem MS/MS to confirm fragment pathways.

Cross-validate with alternative techniques (e.g., IR for functional groups) and purity assays (HPLC) to rule out impurities .

Q. What methodologies are employed to study the compound’s role in supramolecular interactions?

- Halogen bonding : Bromine participates in X···π or X···N interactions. In , bromomethyl groups facilitated coupling with alcohols/amines via Williamson or nucleophilic substitution.

- Thermal analysis (DSC/TGA) : Assess stability of crystalline forms.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O vs. Br···N) using CrystalExplorer.

These approaches are critical for designing functional materials or drug candidates .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.